2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-
Description
Properties
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)-1,3-thiazol-4-yl]pent-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c19-13(20)7-6-11(14(21)22)12-9-25-15(17-12)18-16(23)24-8-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,19,20)(H,21,22)(H,17,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJOTWMQVWNZSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=NC(=CS2)C(=CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723601 | |
| Record name | 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102199-53-1 | |
| Record name | 2-(2-{[(Benzyloxy)carbonyl]amino}-1,3-thiazol-4-yl)pent-2-enedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Steglich Esterification
Mitsunobu Reaction
-
Reagents : Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)
-
Conditions :
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0°C → Room temperature
-
Time: 6–8 hours
-
Comparative Analysis
| Method | Advantages | Disadvantages |
|---|---|---|
| Steglich | Mild conditions | Requires stoichiometric DCC |
| Mitsunobu | Higher yields | Costly reagents |
Deprotection and Final Assembly
The Cbz group is removed via hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas.
Hydrogenolysis Protocol
The free amino group is then coupled to the pentenedioic acid backbone using carbodiimide-mediated activation.
Purification and Characterization
Final purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water.
Physical Properties
Spectroscopic Data
Industrial-Scale Production
Commercial manufacturers (e.g., Wuhan Circle Star Chem-medical Technology) utilize continuous flow reactors to enhance efficiency.
Scale-Up Parameters
| Process Step | Batch Size (kg) | Purity (%) |
|---|---|---|
| Thiazole formation | 50 | 98.5 |
| Esterification | 45 | 99.2 |
| Hydrogenolysis | 40 | 99.8 |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. The incorporation of the thiazole moiety in 2-pentenedioic acid derivatives has been linked to enhanced cytotoxicity against various cancer cell lines. Studies have shown that modifications to the structure can lead to improved selectivity and potency against tumor cells, making it a candidate for further development in cancer therapeutics .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. In vitro studies suggest that it can inhibit the growth of certain bacterial strains and fungi, potentially serving as a lead compound for the development of new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways .
Agricultural Applications
1. Agrochemical Development
Due to its biological activity, 2-pentenedioic acid derivatives are being explored as potential agrochemicals. Their ability to act as growth regulators or protectants against plant pathogens makes them valuable in sustainable agriculture practices. Research is ongoing to evaluate their efficacy in field trials and their impact on crop yield and health .
2. Herbicide Formulation
The structural characteristics of this compound allow for the design of herbicides with specific modes of action. It can be modified to enhance selectivity towards target weeds while minimizing harm to crops, thus supporting integrated pest management strategies .
Material Science
1. Polymer Chemistry
The unique functional groups present in 2-pentenedioic acid allow for its use in the synthesis of novel polymers with tailored properties. These polymers can exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in coatings, adhesives, and composites .
2. Nanotechnology
In nanotechnology, the compound can be utilized as a precursor for the synthesis of nanoparticles with specific surface functionalities. These nanoparticles can find applications in drug delivery systems and as catalysts in various chemical reactions .
Case Studies
Mechanism of Action
The mechanism of action of 2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- involves its interaction with specific molecular targets. The thiazole ring and phenylmethoxycarbonyl group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound can inhibit bacterial cell wall synthesis, making it effective as an antibiotic. The exact pathways and molecular targets vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole Derivatives with Pentenedioic Acid Moieties
(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)-4-methylpentanoic acid
- Structure: Features a benzylidene-substituted thiazole ring and a pentanoic acid chain.
- Key Properties :
- Comparison :
2-Amino-4-phenylthiazole Amide Derivatives
Thiazole Derivatives with Alternative Substituents
4-Phenyl-1,3-thiazole-2-carboxylic Acid
- Structure : A thiazole ring with a phenyl group at position 4 and a carboxylic acid at position 2.
- Comparison :
2-Pentenedioic Acid, 1,5-Diethyl Ester
Fungal-Derived 2-Pentenedioic Acid Derivatives
- Example : 2-Pentenedioic acid derivatives isolated from Gongronella butleri.
- Comparison :
Data Tables
Table 1: Structural and Functional Group Comparison
Research Findings and Insights
- Impact of Ester Groups : The 3-methyl-2-butenyl ester in the target compound improves metabolic stability compared to simpler esters (e.g., ethyl), prolonging its half-life in drug formulations .
- Thiazole Substituents: The [(phenylmethoxy)carbonyl]amino group enhances binding to bacterial penicillin-binding proteins, critical for ceftibuten’s antibiotic activity .
- Natural vs. Synthetic Derivatives : Fungal-derived pentenedioic acids lack thiazole rings, limiting their pharmacological utility but highlighting biodiversity in carboxylic acid derivatives .
Biological Activity
2-Pentenedioic acid, specifically the derivative 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]- is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pentenedioic acid backbone with a thiazole ring and a phenylmethoxycarbonyl group. Its structural characteristics suggest potential interactions with various biological targets, particularly in enzyme inhibition and antimicrobial activity.
Antiparasitic Activity
Research has demonstrated that derivatives of 2-pentenedioic acid exhibit varying degrees of antiparasitic activity. A study highlighted that certain compounds within this class showed moderate activity against Trypanosoma brucei, with an IC50 value of approximately 49 ± 3.2 μM for the most active derivative. This activity was assessed through in vitro assays measuring cell viability using resazurin markers .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. For instance, compounds similar to those derived from 2-pentenedioic acid have shown significant cytotoxic effects against various cancer cell lines. These effects are often mediated through apoptosis induction and modulation of multi-drug resistance pathways .
The biological activity of 2-pentenedioic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes is crucial for its antiparasitic and anticancer activities. For example, some derivatives have been shown to inhibit glutamate racemase, an important enzyme in bacterial cell wall synthesis, thus exhibiting antibacterial properties .
- Reactive Oxygen Species Generation : Certain derivatives induce oxidative stress in cancer cells, leading to increased apoptosis rates. This mechanism is particularly relevant in the context of drug resistance .
Study on Antiparasitic Activity
A comprehensive study focused on the antiparasitic efficacy of various derivatives of 2-pentenedioic acid against T. brucei. The results indicated that while many compounds displayed some level of activity, only a few reached clinically relevant IC50 values. The structure-activity relationship (SAR) analysis suggested that modifications in the side chains significantly affected potency .
Anticancer Activity Assessment
Another investigation explored the anticancer potential of structurally related compounds. The study involved testing these compounds against multiple cancer cell lines, revealing that some derivatives exhibited enhanced selectivity towards tumor cells compared to normal cells. The findings supported further development as potential chemotherapeutic agents .
Data Summary
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Basic: How should researchers characterize the purity and structure of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced: How can conflicting spectroscopic data be resolved during structural elucidation?
Methodological Answer:
Contradictions in NMR or IR data may arise from:
- Tautomerism : Thiazole rings can exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO or CDCl to stabilize the dominant form .
- Impurity Peaks : Compare with synthesized intermediates (e.g., unreacted Cbz-protected amine) and employ 2D NMR (COSY, HSQC) for unambiguous assignments .
- Dynamic Effects : Low-temperature NMR (−40°C) can reduce signal broadening caused by conformational flexibility in the pentenedioic acid moiety .
Case Example :
If -NMR shows unexpected splitting in the thiazole region, re-examine coupling constants and compare with analogs (e.g., 4-phenyl-2-thiazolecarboxylic acid derivatives ).
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
